Tracizoline

描述

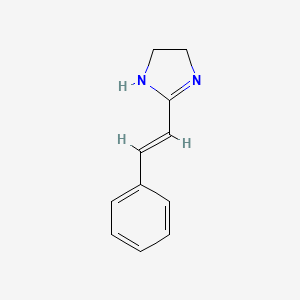

Structure

2D Structure

3D Structure

属性

分子式 |

C11H12N2 |

|---|---|

分子量 |

172.23 g/mol |

IUPAC 名称 |

2-[(E)-2-phenylethenyl]-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C11H12N2/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11/h1-7H,8-9H2,(H,12,13)/b7-6+ |

InChI 键 |

IGISUADTPSLENQ-VOTSOKGWSA-N |

手性 SMILES |

C1CN=C(N1)/C=C/C2=CC=CC=C2 |

规范 SMILES |

C1CN=C(N1)C=CC2=CC=CC=C2 |

同义词 |

tracizoline |

产品来源 |

United States |

Chemical Structure and Structural Analogues of Tracizoline for Research Purposes

Core Imidazoline (B1206853) Scaffold

The foundational structure of tracizoline and many related compounds is the imidazoline ring. mdpi.comub.edunih.gov This five-membered heterocycle, containing two nitrogen atoms, is a key feature in ligands that interact with imidazoline and adrenergic receptors. wikipedia.orgmdpi.com The 2-substituted imidazoline ring, in particular, serves as a versatile scaffold in medicinal chemistry. oatext.com

This compound: A 2-Styryl-4,5-dihydro-1H-imidazole Structure

This compound is chemically identified as (E)-2-styryl-4,5-dihydro-1H-imidazole. medkoo.comnih.gov Its structure consists of a 4,5-dihydro-1H-imidazole (imidazoline) ring linked at the 2-position to a styryl group. medkoo.comnih.gov This styryl group is composed of a vinyl bridge (-CH=CH-) connecting the imidazoline ring to a phenyl (aromatic) ring. oatext.comnih.gov This specific arrangement confers high affinity for both I1 and I2 imidazoline binding sites (IBS) with notable selectivity over α1- and α2-adrenoceptors. oatext.comnih.gov

Derivatization Strategies and Synthetic Modifications

To investigate the structure-activity relationships (SAR) and to develop new research tools, various modifications have been made to the this compound structure. These strategies focus on altering the aromatic ring, the bridging moiety, and introducing specific substituents. scispace.comnih.gov

Alterations to the phenyl group of this compound have been explored to understand its influence on receptor binding and selectivity. scispace.comnih.gov Introducing substituents on the aromatic ring can modulate the compound's interaction with its biological targets. oatext.com For instance, the addition of an ortho-methyl group to the phenyl ring of this compound, creating a compound known as metrazoline (2-[2-(o-tolyl)vinyl]-4,5-dihydro-1H-imidazole), resulted in a ligand with sub-nanomolar affinity for I2-IBS. mdpi.comnih.gov Another study on this compound analogues with different ortho substituents on the aromatic ring found that an o-CH3 substitution (MP 972) yielded the highest affinity for I2BS in the series, approximately twice that of the parent this compound. scispace.com

The vinyl bridge (-CH=CH-) in this compound is crucial for its high affinity for imidazoline receptors. oatext.comnih.gov Research has shown that modifications to this biatomic bridge can significantly alter receptor selectivity. oatext.com For example, replacing the vinyl bridge with a cyclopropyl (B3062369) ring can create selectivity between I1- and I2-IBS subtypes. oatext.com Specifically, the trans isomer of the cyclopropyl analogue demonstrated higher affinity for both I1- and I2-IBS compared to the cis isomer, highlighting the importance of the distance between the phenyl and imidazoline rings for affinity. oatext.com Structure-activity relationship studies have indicated that a wholly carbon bridge contributes to selectivity for imidazoline binding sites over α-adrenoceptors. oatext.com

The introduction of specific chemical groups or isotopes into the this compound structure is a key strategy for developing research probes, such as those used in positron emission tomography (PET). For example, radiolabeling this compound analogues allows for in vivo imaging of I2 imidazoline binding sites. nih.gov The synthesis of ¹¹C-Metrazoline, an analogue of this compound, involved a palladium-promoted cross-coupling reaction using ¹¹C-methyl iodide. nih.gov This and other similar radiolabeled compounds serve as valuable tools for studying the distribution and density of these receptors in the brain. nih.gov

Related Imidazoline Receptor Ligands and Analogues in Research

This compound belongs to a broader class of 2-substituted imidazolines that have been instrumental in the study of imidazoline receptors. nih.govoatext.com Several other ligands with structural similarities to this compound are used in research to probe the function of these receptors.

| Compound | Structural Features & Research Significance |

| Idazoxan (B1206943) | An antagonist that binds to both I2 receptors and α2-adrenoceptors, often used as a reference compound in binding assays. nih.govmdpi.com |

| 2-BFI | A selective I2 receptor agonist with a benzofuranyl group instead of a phenyl group, used to study the pharmacological effects of I2 receptor activation. nih.govnih.gov |

| BU224 | A selective I2 ligand used in research to investigate the role of I2 receptors in various physiological processes. nih.gov |

| Clonidine (B47849) | An I1 agonist and α2-adrenoceptor agonist, its actions helped to differentiate between imidazoline receptors and α-adrenoceptors. wikipedia.org |

| Metrazoline | An ortho-methylated analogue of this compound with very high affinity for I2-IBS, used in the development of QSAR models. mdpi.comnih.gov |

These compounds, through their varied affinities and selectivities, have contributed significantly to the understanding of the complex pharmacology of imidazoline receptors. nih.gov

Metrazoline and TEIMD as this compound Analogues

While detailed information on Metrazoline and TEIMD as direct analogues of this compound is limited in the provided search results, the broader context of imidazoline receptor ligands suggests they are part of the same chemical family. The exploration of different analogues is a common strategy to refine receptor affinity and selectivity.

Other Selective I2 Receptor Ligands (e.g., BU224, 2-BFI, CR4056, Phenyzoline, RS45041)

A range of other compounds serve as important tools in I2 receptor research. These ligands, while not all direct structural analogues of this compound, are functionally related as selective I2 receptor ligands.

BU224 (2-(4,5-Dihydroimidazol-2-yl)quinoline hydrochloride) is a widely used and selective I2 receptor ligand. nih.gov It is considered a low-efficacy I2 receptor ligand. nih.govnih.gov

2-BFI is another key I2 receptor ligand used in research. nih.gov Studies have shown that it can reduce mechanical allodynia in animal models of neuropathic pain, an effect mediated by the I2 receptor. tandfonline.com

CR4056 is a first-in-class I2-IR ligand that has advanced to clinical trials for osteoarthritis. acs.org It has also shown potential therapeutic applications for Alzheimer's disease. acs.org

Phenyzoline is considered a higher-efficacy I2 receptor ligand compared to BU224. nih.govnih.gov Both Phenyzoline and 2-BFI have demonstrated the ability to reduce mechanical allodynia in rats. tandfonline.com

RS45041 is another selective I2-imidazoline binding site ligand. tandfonline.com It, along with this compound and CR4056, has been shown to substitute for BU224 and phenyzoline in drug discrimination studies in rats. nih.gov103.247.176

Table 2: Comparison of Selective I2 Receptor Ligands

| Compound | Key Characteristics | Source |

| This compound | High affinity for I1- and I2-IBS with a -CH=CH- bridge. | oatext.com |

| BU224 | Widely used, selective, low-efficacy I2 receptor ligand. | nih.govnih.gov |

| 2-BFI | Used in pain research; reduces mechanical allodynia. | tandfonline.com |

| CR4056 | First-in-class I2-IR ligand; in clinical trials. | acs.org |

| Phenyzoline | Higher-efficacy I2 receptor ligand. | nih.govnih.gov |

| RS45041 | Selective I2-imidazoline binding site ligand. | tandfonline.com |

Synthesis and Derivatization Pathways for Tracizoline and Its Analogues in Research

General Synthetic Routes to 2-Substituted Imidazolines

The 2-imidazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. researchgate.net Its synthesis has been a subject of extensive research, leading to the development of both classical and modern methodologies.

Condensation Reactions for Imidazoline (B1206853) Ring Formation

The most conventional and widely employed method for constructing the 2-imidazoline ring is through the condensation of a 1,2-diamine, most commonly ethylenediamine (B42938), with a variety of carbonyl-containing functional groups. chemicalbook.commdpi.com These reactions are fundamental to the formation of the heterocyclic ring system.

Key condensation partners for ethylenediamine include:

Nitriles: The reaction of nitriles with ethylenediamine, often catalyzed by agents like sulfur or in the presence of polysulfides, yields 2-substituted imidazolines. google.comresearchgate.net Another approach involves the initial conversion of a nitrile to an imino ether using ethanol (B145695) and hydrochloric acid, which is then condensed with a vicinal diaminoethane. google.com

Esters and Carboxylic Acids: Condensation with esters or carboxylic acids provides a direct route to the imidazoline ring. chemicalbook.com The reaction with carboxylic acids often requires elevated temperatures and the removal of water to drive the equilibrium towards the cyclized product. google.com

Aldehydes: The reaction between aldehydes and ethylenediamine in the presence of an oxidizing agent is an efficient method for preparing 2-imidazolines. chemicalbook.com

These condensation reactions, while foundational, can sometimes require harsh conditions and may result in unsatisfactory yields. google.comgoogle.com

Modern Synthetic Methodologies

To overcome the limitations of classical methods, modern synthetic techniques have been developed to improve efficiency, yield, and environmental friendliness. researchgate.net

Solid-Phase Synthesis: This technique involves attaching one of the reactants to a solid support, such as a resin, allowing for easier purification and the potential for combinatorial synthesis of imidazoline libraries. mdpi.com For instance, primary amines can be attached to an aldehyde resin, followed by a series of reactions to construct and release the 2,5-substituted 7-azabenzimidazole derivatives. mdpi.com

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and can accelerate reaction rates. researchgate.netmdpi.com Solvent-free, microwave-assisted synthesis has been reported for 2,4,5-substituted and 1,2,4,5-substituted imidazoles using acidic alumina (B75360) impregnated with ammonium (B1175870) acetate (B1210297) as a solid support. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields. researchgate.netmdpi.comijpsjournal.com This high-speed, efficient method has been successfully applied to the synthesis of various heterocyclic compounds, including 2-substituted 2-imidazolines from nitriles and ethylenediamine. researchgate.net Microwave-assisted synthesis can often be completed in minutes compared to hours required for conventional heating. mdpi.comijpsjournal.com

Table 1: Comparison of Synthetic Methodologies for 2-Imidazolines

| Methodology | Advantages | Disadvantages |

|---|---|---|

| Classical Condensation | Well-established, readily available starting materials. | Often requires harsh conditions, may have lower yields. google.comgoogle.com |

| Solid-Phase Synthesis | Facilitates purification, suitable for library synthesis. mdpi.com | May require specialized resins and linkers. |

| Solvent-Free Synthesis | Environmentally friendly, can increase reaction rates. researchgate.netmdpi.com | Limited to reactants that can mix without a solvent. |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields, milder conditions. researchgate.netmdpi.comijpsjournal.com | Requires specialized microwave equipment. |

Specific Synthetic Approaches to Tracizoline and its Analogues

The synthesis of this compound and its analogues often builds upon the general principles of imidazoline formation, with specific modifications to introduce the desired substituents. This compound itself is characterized by a -CH=CH- (vinyl) bridge connecting the imidazoline ring to an aromatic moiety. oatext.com

A convenient pathway for synthesizing analogues of compounds with a similar structure, such as trans-metanicotine, involves a multi-step sequence that could be adapted for this compound analogues. nih.gov This can include steps like a Zn-mediated allylation, followed by a Heck reaction to introduce the aromatic group, and subsequent functional group manipulations to install the final desired side chains. nih.gov

Design Principles for Novel Ligands Based on this compound Structure

The design of novel ligands based on the this compound scaffold aims to enhance affinity and selectivity for specific biological targets by systematically modifying its structure. researchgate.net Key strategies include isosteric replacements and the introduction of conformational restrictions.

Isosteric Replacements

Isosteric replacement is a fundamental strategy in medicinal chemistry where an atom or a group of atoms is substituted with another that has similar physical or chemical properties, with the goal of improving the compound's biological profile. openaccessjournals.com

In the context of this compound analogues, isosteric replacement of the bridging atoms has been a fruitful approach. For example, replacing the oxygen atom in the bridge of related compounds with an isosteric -CH2- group was found to abolish α1-adrenoceptor activity and decrease affinity for α2-adrenoceptors, thereby increasing selectivity for I2 imidazoline binding sites (I2BS). oatext.comscispace.com Similarly, substituting the oxygen in the bridge with an NH group has also led to biologically active compounds. oatext.com

Conformational Restrictions

Conformational restriction involves modifying a molecule to reduce its flexibility, thereby "locking" it into a specific three-dimensional shape that is optimal for binding to its target receptor. researchgate.netnih.gov This can lead to increased potency and selectivity. researchgate.netnih.gov

In the development of this compound, conformational restrictions were applied to a precursor compound to achieve high affinity and selectivity for I2BS. researchgate.net A notable example of this strategy is the replacement of the flexible vinyl bridge of this compound with a more rigid cyclopropyl (B3062369) ring. oatext.com This modification led to diastereomers with differing affinities for I1- and I2-IBS, highlighting the importance of the spatial arrangement between the phenyl and imidazoline rings for biological activity. oatext.com Specifically, the trans isomer of the cyclopropyl analogue displayed higher affinity than the cis isomer, indicating a preferred distance and orientation for optimal receptor interaction. oatext.com

Molecular Mechanisms of Action in Research Models

Receptor Binding Profile and Selectivity

The utility of tracizoline as a research tool stems from its specific binding profile, which is marked by a high affinity for I2-imidazoline receptors and significant selectivity over other receptor types, particularly α-adrenoceptors.

This compound demonstrates a high binding affinity for I2-imidazoline receptors. nih.gov Radioligand binding assays have determined its pKi value—a measure of binding affinity—to be 8.74 for I2 receptors. nih.gov This high affinity makes it a potent tool for labeling and studying these specific binding sites. nih.govnih.gov

A key characteristic of this compound is its pronounced selectivity for I2-imidazoline receptors over α-adrenoceptors (α-AR). oatext.com It was developed as a second-generation ligand following research on cirazoline (B1222771), an α1-adrenergic agonist that also binds to imidazoline (B1206853) receptors. nih.gov By modifying the structure, researchers successfully eliminated the α1-agonist component, resulting in this compound's high selectivity. nih.gov

Studies have quantified this selectivity, showing that this compound has a 7,762-fold greater selectivity for I2 receptors compared to α2-adrenoceptors and a 2,344-fold greater selectivity over α1-adrenoceptors. nih.gov Another study reported a selectivity of over 7,431-fold for I2 receptors versus α2-adrenoceptors. nih.gov This high degree of selectivity ensures that the observed effects in experimental settings can be more confidently attributed to actions at I2-imidazoline receptors rather than off-target effects at α-adrenoceptors. nih.gov

Table 1: Binding Affinity and Selectivity of this compound

| Receptor Target | Binding Affinity (pKi) | Selectivity Ratio (I2 vs. Target) | Reference |

|---|---|---|---|

| I2-Imidazoline Receptor | 8.74 | - | nih.gov |

| α1-Adrenoceptor (α1-AR) | Not Reported | 2,344-fold | nih.gov |

| α2-Adrenoceptor (α2-AR) | Not Reported | 7,762-fold | nih.gov |

While highly selective for the I2 subtype, this compound also possesses a notable affinity for I1-imidazoline receptors (I1-IR). oatext.com However, its affinity for I2 receptors is significantly higher. Research indicates that this compound is approximately 10-fold more selective for I2 receptors than for I1 receptors. nih.gov This makes it a valuable compound for studies aiming to differentiate the functions of I1 and I2 receptor subtypes. oatext.com

Intracellular Signaling Pathways Modulated by I2-Imidazoline Receptors

The precise intracellular signaling pathways activated by I2-imidazoline receptors are not yet fully characterized, which is a key reason for the ongoing research in this area. nih.gov The molecular identities of the proteins that constitute I2 binding sites remain partially elusive. nih.gov However, functional studies with I2 ligands suggest potential downstream effects. For instance, some I2 receptor ligands can functionally inhibit monoamine oxidase (MAO), leading to an increase in monoamine levels, which may in turn activate various monoamine receptors and produce behavioral effects. nih.gov Research in models of Alzheimer's Disease has also suggested that I2-IR ligands may influence synaptic plasticity through the modulation of pathways involving CREB (cAMP response element-binding protein). ub.edu

The term I2-imidazoline receptor, or I2 binding site, is understood to refer to several different proteins. nih.gov A significant portion of these binding sites are located on the outer membrane of mitochondria and are considered to be allosteric binding sites on monoamine oxidases A and B (MAO-A and MAO-B). nih.govwikipedia.org

However, MAO cannot account for all I2 receptor binding. nih.gov Through the use of affinity chromatography with the selective I2 ligand 2-BFI, a ~45 kDa protein was isolated from the brain and identified as brain creatine (B1669601) kinase (B-CK). nih.govresearchgate.netnih.gov Subsequent experiments confirmed that B-CK contains a binding site for I2 ligands and that its enzymatic activity can be inhibited by these ligands. researchgate.netnih.gov This identification of creatine kinase as an I2 binding protein suggests a potential mechanism through which I2 ligands may regulate neuronal activity and neurotransmitter release, given the importance of B-CK in cellular energy metabolism. researchgate.netnih.gov

Modulation of Protein Levels (e.g., 30kD, 45kD, 66kD proteins)

Research has demonstrated that chronic administration of this compound can significantly impact the levels of specific proteins in the brain. nih.gov

Detailed Research Findings:

In studies involving mouse models, chronic treatment with this compound led to a notable reduction in the levels of proteins with molecular weights of approximately 30 kilodaltons (kD), 45 kD, and 66 kD in the brain. nih.gov This effect is contrary to that observed with the I2 receptor ligand idazoxan (B1206943), which was found to increase the levels of these same proteins. nih.gov The ~45 kD protein has been suggested to be brain creatine kinase. nih.gov

This modulation of protein levels by this compound underscores the biochemical significance of I2 receptor ligands and their interaction with these particular proteins. nih.gov The precise identity and function of the 30 kD and 66 kD proteins, and the full implications of their altered expression, remain areas of ongoing investigation.

Table 1: Effect of Chronic this compound Treatment on Brain Protein Levels

| Protein | Effect of this compound |

| 30 kD Protein | Significantly Reduced nih.gov |

| 45 kD Protein | Significantly Reduced nih.gov |

| 66 kD Protein | Significantly Reduced nih.gov |

Interaction with Other Neurotransmitter Systems (e.g., Monoamine Oxidase, NMDA Receptors)

This compound's molecular activity extends beyond its primary interaction with I2 imidazoline receptors, involving other critical neurotransmitter systems.

Monoamine Oxidase (MAO):

This compound has been identified as an inhibitor of monoamine oxidase type A (MAO-A). idrblab.net MAO enzymes are crucial for the breakdown of various neurotransmitters, including serotonin, norepinephrine, and dopamine (B1211576). mayoclinic.orgnih.govclevelandclinic.org By inhibiting MAO-A, this compound can increase the levels of these neurotransmitters in the brain, a mechanism often associated with antidepressant effects. mayoclinic.orgnih.gov It's important to note that the I2-imidazoline receptor itself is considered an allosteric binding site of monoamine oxidase B (MAO-B). researchgate.net

NMDA Receptors:

Evidence suggests that I2 receptor ligands, including this compound, can interact with N-methyl-D-aspartate (NMDA) receptors. nih.govsci-hub.se NMDA receptors are ionotropic receptors essential for synaptic plasticity and memory formation. wikipedia.orgnih.gov Some I2 receptor ligands have been shown to produce a transient and reversible inhibition of intracellular calcium influx through NMDA receptors. nih.gov This interaction is a proposed mechanism for the neuroprotective actions observed with certain I2 receptor ligands. nih.govdntb.gov.ua

Table 2: this compound's Interaction with Neurotransmitter Systems

| Neurotransmitter System | Interaction | Potential Implication |

| Monoamine Oxidase (MAO) | Inhibitor of MAO-A idrblab.net | Increased levels of serotonin, norepinephrine, and dopamine mayoclinic.orgnih.govclevelandclinic.org |

| NMDA Receptors | Interaction with NMDA receptors nih.govsci-hub.se | Neuroprotection nih.govdntb.gov.ua |

Preclinical Pharmacological and Biological Studies Excluding Clinical Human Data

In Vitro Studies

In vitro studies are crucial for characterizing the molecular interactions of a compound in a controlled, non-living system. The following subsections describe the evaluation of Tracizoline using various cell-based and biochemical assays.

Receptor binding assays are fundamental in pharmacology to determine the affinity and selectivity of a drug for its molecular targets. Studies have identified this compound as a ligand with a high and selective binding affinity for imidazoline (B1206853) I2 receptors (I2-IR). sci-hub.se These assays, often using radiolabeled compounds, demonstrate that this compound recognizes and binds to the same sites as other known I2 receptor ligands, such as 2-BFI and phenyzoline. sci-hub.se

Quantitative structure-activity relationship (QSAR) models have been developed for a series of this compound congeners (2-trans-styryl-imidazolines) to understand the molecular features responsible for high-affinity I2 receptor binding. frontiersin.org These models, incorporating steric, electrostatic, and lipophilic properties, help to elucidate the key interactions between the compound structure and the receptor's binding pocket. frontiersin.org The consistent and selective binding observed in these assays is a strong indicator that the pharmacological effects of this compound are mediated through the I2 receptor. sci-hub.se

Cell-based assays are employed to measure the functional consequences of a ligand binding to its receptor, such as receptor activation or inhibition and subsequent intracellular signaling cascades. Various platforms, including reporter gene assays (e.g., Tango assay) and those measuring second messengers like intracellular calcium, are available to study G protein-coupled receptors (GPCRs) and other receptor types. thermofisher.comdiscoverx.com These functional assays can quantify a compound's potency and selectivity in a living cell context. imrpress.comnih.gov

However, based on the reviewed scientific literature, specific studies detailing the use of such cell-based assays to evaluate the downstream signaling pathways following the activation of I2 receptors by this compound have not been reported.

Cellular models are vital for investigating the potential of compounds to protect neurons from damage or degeneration. The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for such studies, particularly in the context of neurodegenerative conditions like Parkinson's disease. mednexus.orgnih.gov Researchers can induce cellular stress or toxicity in these cells using neurotoxins (e.g., 6-hydroxydopamine) and then assess the ability of a test compound to prevent cell death and promote survival. imrpress.comnih.gov While ligands for the I2-imidazoline receptor have generally been suggested to possess neuroprotective roles, specific experimental data evaluating the neuroprotective properties of this compound in SH-SY5Y cells or other comparable cellular models is not available in the current body of literature. mednexus.org

Neuroinflammation is a key process in many central nervous system disorders, and in vitro models using microglia (the primary immune cells of the brain) are essential for studying anti-inflammatory mechanisms. plos.org Cell lines such as murine BV-2 or primary microglia cultures are often stimulated with inflammatory agents like lipopolysaccharide (LPS) to screen for compounds that can reduce the production of pro-inflammatory mediators. nih.govmdpi.com Although modulation of the I2-IR is considered a potential strategy for controlling pain-induced neuroinflammation, direct studies investigating the effects of this compound in cellular models of neuroinflammation were not found in the reviewed literature. sci-hub.se

In Vivo Preclinical Models (Non-Human)

In vivo studies involve the administration of a compound to living organisms to assess its systemic effects, efficacy, and the physiological response it elicits.

The analgesic potential of this compound has been evaluated in rodent models of chronic pain. Specifically, in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA), this compound demonstrated significant antihyperalgesic effects. scilit.comnih.gov The CFA model mimics the persistent pain state associated with inflammation. nih.gov

Table 1: Analgesic Efficacy of this compound in a Rat Model of Inflammatory Pain

| Pain Model | Test | Effect | ED₅₀ (mg/kg, i.p.) | Max % MPE | Source(s) |

| CFA-Induced Inflammatory Pain | von Frey (Mechanical Hyperalgesia) | Dose-dependent anti-hyperalgesia | 10.33 ± 1.96 | 62.1% | nih.gov |

| CFA-Induced Inflammatory Pain | Plantar Test (Thermal Hyperalgesia) | Dose-dependent anti-hyperalgesia | 10.42 ± 2.57 | 72.0% | nih.gov |

| CFA: Complete Freund's Adjuvant; ED₅₀: Half-maximal effective dose; i.p.: Intraperitoneal; MPE: Maximum Possible Effect. |

Analgesic Effects in Animal Models of Pain (e.g., Inflammatory, Neuropathic, Postoperative Pain)

Mechanical and Thermal Hyperalgesianih.gov

This compound has been investigated for its effects on pain, particularly in preclinical models of inflammatory and neuropathic pain. nih.govnih.gov In rat models, the compound has demonstrated the ability to reduce hypersensitivity to both mechanical and thermal stimuli. nih.govscilit.com

Studies utilizing models of inflammatory pain, such as the Complete Freund's Adjuvant (CFA) test, and neuropathic pain, like the Chronic Constriction Injury (CCI) model, have been employed to evaluate the antihyperalgesic properties of this compound. nih.govnih.gov In these experiments, this compound, along with other I2 receptor ligands like 2-BFI and BU224, has been shown to dose-dependently alleviate both mechanical and thermal hyperalgesia in rats treated with CFA. nih.govnih.gov The effectiveness of these I2 receptor ligands was found to be comparable. nih.gov

The Von Frey filament test is used to assess mechanical hyperalgesia, while the plantar test measures thermal hyperalgesia. nih.govnih.gov Research has indicated that this compound produces a significant, dose-dependent antihyperalgesic effect in both of these tests. nih.gov

| Test | Effect |

|---|---|

| Mechanical Hyperalgesia (Von Frey) | Dose-dependent attenuation |

| Thermal Hyperalgesia (Plantar Test) | Dose-dependent attenuation |

Formalin Testnih.gov

The formalin test is a widely used model of tonic pain that involves two distinct phases of nociceptive behavior. ucl.ac.benih.gov The initial, acute phase is a result of the direct chemical stimulation of nociceptors, while the second, more prolonged phase is associated with inflammatory processes. nih.gov

In studies evaluating the analgesic properties of various compounds, the formalin test provides insights into their mechanisms of action. nih.govscielo.br Centrally acting analgesics typically show efficacy in both phases of the test, whereas non-steroidal anti-inflammatory drugs (NSAIDs) are generally more effective in the second, inflammatory phase. nih.gov

While specific data on this compound in the formalin test is not extensively detailed in the provided search results, its classification as an I2 receptor ligand and its demonstrated efficacy in other pain models suggest potential activity in this assay. nih.govsci-hub.se The formalin test is a standard method for assessing the analgesic potential of new chemical entities. ucl.ac.be

Modulation of Morphine Analgesia and Dependence in Miceucl.ac.besci-hub.se

The interaction between this compound and the opioid system, particularly in the context of morphine's analgesic effects and the development of dependence, has been a subject of preclinical investigation. sci-hub.sejournalagent.com Research in mice has explored how I2 receptor ligands might alter the therapeutic and adverse effects of morphine. nih.govnih.gov

Studies have shown that some I2 receptor ligands can enhance the analgesic effects of morphine. nih.gov This suggests a potential synergistic relationship that could be therapeutically beneficial. For instance, the I2 receptor ligand 2-BFI has been found to potentiate morphine-induced antinociception. nih.gov

Regarding dependence, the development of tolerance to morphine's analgesic effects and the occurrence of withdrawal symptoms are significant clinical challenges. journalagent.commdpi.com Preclinical models, such as the naloxone-precipitated withdrawal paradigm, are used to assess the dependence potential of opioids. nih.gov The influence of I2 receptor ligands on these processes is an area of active research. For example, studies with other compounds have shown that modulating certain receptor systems can suppress the development of tolerance to morphine's analgesic effects. journalagent.com

Neuroprotective Activity in Animal Models of Brain Injury (e.g., Cerebral Ischemia)nih.gov

Preclinical studies have suggested that I2 receptor ligands, including this compound, may possess neuroprotective properties. sci-hub.senih.gov Animal models of brain injury, such as cerebral ischemia, are utilized to investigate the potential of these compounds to mitigate neuronal damage. nih.govnih.govfrontiersin.org

Traumatic brain injury (TBI) models in animals are crucial for understanding the pathophysiology of such injuries and for evaluating potential therapeutic interventions. nih.govnih.govmedintensiva.org These models aim to replicate various aspects of human TBI, including the subsequent neuronal loss and functional deficits. nih.govfrontiersin.org

The potential neuroprotective effects of I2 receptor ligands are thought to be mediated through various mechanisms, which may include the modulation of cellular processes that are disrupted following a brain injury. nih.govscielo.br While numerous compounds have shown promise in preclinical TBI models, the translation of these findings to clinical success has been challenging. nih.govnih.gov

Cognitive Performance and Affect Studies in Rodentsjournalagent.comnih.govcsic.es

The effects of this compound on cognitive function and emotional behavior have been evaluated in rodent models. acs.orgcsic.esbiorxiv.org These studies are important for understanding the broader central nervous system effects of I2 receptor ligands.

Cognitive performance in rodents can be assessed using various behavioral tasks, such as the novel object recognition (NOR) test, which is analogous to human declarative memory. nih.govnih.gov Research has shown that I2 receptor ligands can influence cognitive processes. For example, the I2 ligand B06 has been shown to ameliorate cognitive impairment in a mouse model of age-related cognitive decline. mdpi.com

Studies on affect, or emotional behavior, often utilize tests like the forced swim test or the tail suspension test to screen for antidepressant-like effects. nih.govgubra.dkfrontiersin.org The influence of this compound on these behaviors provides insight into its potential impact on mood and emotional states. csic.es

Evaluation of Antidepressant-like Potential in Rodent Models of Stress (e.g., Forced Swim Test)journalagent.comcsic.es

The potential antidepressant-like effects of this compound have been investigated using rodent models of stress, such as the forced swim test (FST). csic.esmdpi.comnih.gov In the FST, a reduction in immobility time is interpreted as an antidepressant-like effect. nih.govmdpi.com

Research has shown mixed results regarding the antidepressant-like potential of I2 receptor agonists in the FST. csic.es However, some I2 ligands have demonstrated efficacy in this model. For instance, the I2 receptor agonist CR4056 has been studied for its antidepressant-like response in rodents. csic.es

The FST is a common screening tool for novel compounds with potential antidepressant properties. mdpi.com The response in this test, along with other behavioral and neurochemical assessments, helps to characterize the pharmacological profile of a compound. nih.govgubra.dk

| Compound | Model | Observed Effect |

|---|---|---|

| CR4056 | Forced Swim Test | Antidepressant-like response |

| Other I2 Agonists | Forced Swim Test | Mixed results |

Modulation of Body Temperaturenih.gov

A consistent finding in preclinical studies is that imidazoline I2 receptor ligands, including this compound, can modulate body temperature. nih.govnih.gov Specifically, these compounds have been shown to produce a dose-dependent reduction in body temperature, an effect known as hypothermia. nih.govnih.gov

This hypothermic effect is believed to be mediated specifically through I2 receptors. nih.gov Studies have demonstrated that the reduction in body temperature induced by I2 receptor ligands can be reversed by pretreatment with the I2 receptor antagonist idazoxan (B1206943), but not by antagonists of I1 imidazoline receptors or α2-adrenoceptors. nih.gov This provides evidence for the specific involvement of I2 receptors in this physiological response. nih.gov

Neurobiological and Behavioral Bases of Psychopathologies in Animal Models

The study of animal psychopathology provides a critical framework for understanding the biological underpinnings of human psychiatric disorders. wikipedia.org By observing behavioral changes in animals, researchers can investigate the neurobiological mechanisms that may contribute to conditions like depression or obsessive-compulsive disorder. wikipedia.orgnih.gov Animal models are essential for exploring the etiology of psychopathologies and for the initial development of new therapeutic strategies. nih.govredalyc.org

In preclinical studies, this compound has been evaluated to understand its interaction with specific neuroreceptor systems. Research in animal models has focused on physiological responses that are linked to central nervous system activity. One such response is the induction of hypothermia. Studies have shown that the administration of this compound induces a hypothermic effect in rodents. science.govscience.gov

To determine the neurobiological basis of this effect, experiments have been conducted using various receptor antagonists. The hypothermic effects induced by this compound were significantly attenuated by the pre-administration of idazoxan, a known imidazoline I2 receptor antagonist. science.govscience.gov However, antagonists for other receptors, such as the selective I1 receptor antagonist efaroxan (B1214185) or the α2-adrenoceptor antagonist yohimbine, did not block this compound-induced hypothermia. science.govscience.gov This pharmacological challenge approach provides evidence that the behavioral and physiological effects of this compound are mediated through its action at the I2 imidazoline binding site (I2-BS), rather than the I1 binding site or α2-adrenoceptors. science.govscience.gov Such studies are fundamental in characterizing the specific neurobiological pathways a compound modulates.

PET Tracer Evaluation in Preclinical Species

Positron Emission Tomography (PET) is a powerful in-vivo imaging technique used to visualize and quantify physiological processes. chemrxiv.org The development of selective PET tracers is crucial for investigating the role of specific molecular targets, like the I2 imidazoline binding site (I2-BS), in the brain. chemrxiv.orgresearchgate.net this compound and its analogues have been subjects of such preclinical evaluations to determine their suitability as PET tracers for imaging I2-BS. researchgate.netnih.gov

Biodistribution studies are a fundamental first step in the evaluation of a novel PET tracer. diva-portal.org These studies involve administering the radiolabeled compound to preclinical species, such as rats or mice, and measuring the distribution of radioactivity across various organs and tissues over time. diva-portal.orgnih.gov The primary goal is to confirm that the tracer can cross the blood-brain barrier and to assess its uptake in the brain relative to other parts of the body. nih.govnih.gov

In preclinical evaluations, PET studies of radiolabeled this compound were conducted in rats. researchgate.net These studies demonstrated that the tracer had significant brain uptake. researchgate.net The analysis of tracer distribution within the brain is also critical; an effective tracer should show heterogeneous uptake, with higher concentrations in brain regions known to have a high density of the target receptor. nih.gov For I2-BS ligands, higher uptake would be expected in areas like the globus pallidus and certain cortical regions. nih.gov The data from these studies also provide information on the tracer's clearance from the blood and its accumulation in organs like the liver and kidneys, which is important for understanding its metabolic profile. diva-portal.org

Table 1: Representative Ex Vivo Biodistribution Data for a PET Tracer in Rodents

This table illustrates typical data obtained from an ex vivo biodistribution study in rats at a specific time point post-injection, presented as the mean Standardized Uptake Value (SUV).

| Organ | Mean SUV (± Standard Deviation) |

| Blood | 0.8 ± 0.2 |

| Brain | 1.5 ± 0.3 |

| Heart | 2.1 ± 0.5 |

| Lungs | 2.5 ± 0.6 |

| Liver | 4.5 ± 1.1 |

| Kidneys | 3.8 ± 0.9 |

| Muscle | 0.7 ± 0.1 |

| Bone | 0.9 ± 0.2 |

For a PET tracer to be useful, its binding in the brain must be specific to the intended target. chemrxiv.org Specificity is typically assessed through blocking studies. In these experiments, animals are pre-treated with a high dose of a non-radiolabeled compound (a "cold" ligand) that is known to bind to the target receptor with high affinity before the radiolabeled tracer is administered. nih.gov A significant reduction in the tracer's uptake in target-rich brain regions in the pre-treated animals compared to a control group indicates specific binding. nih.gov For I2-BS tracers, compounds like BU224 have been used in preclinical species to block uptake and demonstrate specificity. nih.gov

Reversibility refers to the kinetics of the tracer binding to its target. A reversibly binding tracer will associate and dissociate from the receptor, eventually reaching a state of equilibrium. nih.gov This property is desirable as it allows for the application of certain quantitative kinetic models to estimate receptor density. e-smi.eu The kinetics of tracers analogous to this compound have been shown to be reversible in preclinical studies. nih.gov

Kinetic modeling uses mathematical models to describe the temporal dynamics of a PET tracer in tissue, allowing for the quantification of physiological parameters. e-smi.euchalmers.se This analysis is crucial for moving beyond simple qualitative images to obtaining quantitative data, such as receptor density or enzyme activity. upenn.edu The process requires dynamic PET scanning over a period of time (e.g., 60-120 minutes) along with the measurement of the tracer concentration in arterial plasma, which serves as the "input function". nih.govnih.gov

Compartment models are commonly used to analyze the dynamic data. e-smi.eu These models simplify the complex biological system into a small number of compartments between which the tracer can move.

One-Tissue Compartment Model (1TCM): This model is often used for tracers with simple kinetics, describing the tracer's movement between plasma and a single tissue compartment representing both free/non-specifically bound and specifically bound tracer. nih.gov

Two-Tissue Compartment Model (2TCM): This is a more complex model used for tracers with reversible specific binding. It describes the tracer moving from plasma into a "non-displaceable" compartment (free and non-specifically bound tracer) and then to a "specifically bound" compartment. e-smi.eunih.gov

The analysis yields key kinetic parameters, such as the rate constants for tracer transport and binding (e.g., K1, k2, k3, k4) and the total distribution volume (VT), which is proportional to the density of available receptors. e-smi.eunih.gov While specific kinetic modeling data for this compound itself is not detailed in available literature, the methodologies are standard for the preclinical evaluation of any novel PET tracer. nih.gov

Table 2: Common Compartment Models in PET Kinetic Analysis

| Model | Description | Key Parameters |

| One-Tissue Compartment Model (1TCM) | Assumes a single tissue compartment. Tracer moves from plasma to tissue and back. | K1 : Influx rate constant (plasma to tissue) k2 : Efflux rate constant (tissue to plasma) |

| Two-Tissue Compartment Model (2TCM) | Assumes two tissue compartments: non-displaceable (free/non-specific) and specific binding. | K1 : Influx rate constant (plasma to tissue) k2 : Efflux rate constant (tissue to plasma) k3 : Binding rate constant (non-displaceable to specific) k4 : Dissociation rate constant (specific to non-displaceable) |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Qualitative Structure-Activity Relationships

Qualitative SAR studies focus on how specific structural modifications within a series of related compounds influence their biological activity, providing foundational insights into the ligand-receptor interaction.

Identification of Structural Elements Governing Affinity and Selectivity

The fundamental scaffold for many imidazoline (B1206853) ligands, including tracizoline, consists of three key components: a 2-substituted imidazoline ring, a biatomic bridge, and an aromatic moiety. oatext.com SAR studies have revealed that each part of this scaffold plays a distinct role in receptor recognition and functional activity. oatext.com

Imidazoline Ring: This heterocyclic moiety is a crucial element for interaction with both imidazoline binding sites (IBS) and α-adrenoceptors. oatext.com

Aromatic Moiety: Modifications to this part of the molecule, particularly at the ortho position, are primarily responsible for modulating the functional behavior of the ligand (e.g., agonist versus antagonist activity). oatext.com

Biatomic Bridge: The nature of this linker is a critical determinant for preferential binding to specific biological targets. oatext.com

This compound, which features a vinylene (-CH=CH-) bridge, demonstrates high affinity for both I1 and I2 imidazoline binding sites and maintains good selectivity over α1- and α2-adrenoceptors. oatext.com This highlights the importance of a wholly carbon-based bridge for achieving effective selectivity for imidazoline receptors over adrenoceptors. oatext.com The successful development of this compound and another selective ligand, benazoline, was achieved by first removing the α1-agonist activity from the parent compound cirazoline (B1222771) and then applying conformational restrictions. nih.gov These efforts resulted in compounds with high affinity and unprecedented selectivity, making them valuable tools for studying imidazoline receptor structure and function. nih.gov

Role of Ortho Substituents on Aromatic Ring

The substitution pattern on the aromatic ring, especially at the ortho position, significantly impacts both affinity and selectivity. Studies on various imidazoline series have consistently shown that the size and nature of ortho substituents can fine-tune the ligand's interaction with different receptors.

For a series of this compound analogues (referred to as the MP series), it was found that substituents with low steric bulk, such as chloro and methyl groups, at the ortho position of the aromatic ring helped maintain high affinity and selectivity for I2-IBS. scispace.comualberta.ca For instance, the analogue MP 972, which has an ortho-methyl substitution, exhibited the highest I2-IBS affinity in its subgroup. scispace.com

In other series of imidazoline compounds, it has been observed that introducing bulky substituents at the ortho-position can confer selectivity for specific α-adrenoceptor subtypes, such as the α1A-AR. nih.gov The insertion of substituents like cyclopentyl or cyclohexyl groups can modulate the functional profile from antagonist to agonist at certain α2-AR subtypes. oatext.com Conversely, smaller substituents like allyl or cyclopropyl (B3062369) groups had a more limited effect. oatext.com This demonstrates that the steric properties of the ortho substituent are a key factor in determining the pharmacological profile of the ligand. oatext.com

Table 1: Effect of Ortho-Substitution on I2-IBS Affinity in this compound Analogues

| Compound | Ortho-Substituent | I2-IBS Affinity (Ki, nM) | Selectivity Profile |

|---|---|---|---|

| This compound | -H | High | Good I2 vs α-AR selectivity oatext.com |

| MP 972 | -CH3 | 0.769 | Maintained affinity and selectivity scispace.com |

| Other Analogues | -Cl | High | Maintained affinity and selectivity ualberta.ca |

Influence of Bridging Moiety (e.g., -CH=CH-, -NH-CH2-)

The biatomic bridge linking the imidazoline and aromatic rings is a critical determinant of receptor selectivity. Minor chemical changes in this bridge can shift the compound's preference from one receptor system to another. oatext.com

-CH=CH- (Vinylene) Bridge: As seen in this compound, this wholly carbon bridge confers high affinity for I1- and I2-IBS with good selectivity over α-adrenoceptors. oatext.com

-CH2CH2- (Ethylene) Bridge: This bridge is also favorable for I2-IBS interaction. The ligand phenyzoline, which contains this bridge, shows very high selectivity for I2-IBS over both α2-ARs and I1-IBS. oatext.com

-OCH2- (Oxymethylene) Bridge: This bridge is compatible with ligands that target both I2-IBS and α2-ARs, often resulting in multitarget agents like cirazoline analogues. oatext.com Adding a methyl group to this bridge (-OCH(CH3)-) drastically reduces I2-IBS affinity while favoring potent α2-AR antagonism. oatext.com

-NH-CH2- (Aminomethylene) Bridge: This isosteric replacement for the oxygen-containing bridge has proven suitable for ligands that interact with I1-IBS, I2-IBS, and α2-ARs. oatext.com

Table 2: Influence of Bridging Moiety on Receptor Selectivity

| Bridge Moiety | Example Compound | Primary Receptor Target(s) | Reference |

|---|---|---|---|

| -CH=CH- | This compound | I1-IBS, I2-IBS | oatext.com |

| -CH2CH2- | Phenyzoline | I2-IBS (High Selectivity) | oatext.com |

| -OCH2- | Cirazoline Analogues | I2-IBS, α2-ARs | oatext.com |

| -NH-CH2- | - | I1-IBS, I2-IBS, α2-ARs | oatext.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies employ statistical methods to correlate the chemical structure of compounds with their biological activity, providing predictive models and deeper insights into the physicochemical properties driving receptor affinity.

2D and 3D QSAR Models (e.g., CoMFA, CoMSIA)

Both 2D and 3D QSAR models have been developed for imidazoline receptor ligands to understand the requirements for high affinity and selectivity.

A key 3D-QSAR study utilized Comparative Molecular Field Analysis (CoMFA) on a large series of 2-substituted imidazolines to model their binding affinities for both I2-IR and α2-AR. nih.gov This analysis generated significant, cross-validated correlations with promising predictive power. nih.govresearchgate.net The resulting pharmacophore models defined the specific spatial regions where steric and electrostatic interactions are crucial for modulating binding affinity and selectivity. nih.govresearchgate.net

For a series of this compound congeners, CoMFA was used to develop models for I2 receptor binding. nih.gov A significant finding from this work was the importance of lipophilicity. By including the molecular lipophilicity potential (MLP) as a descriptor alongside the standard steric and electrostatic fields, the model's accuracy was enhanced. nih.gov This comprehensive model, integrating data from about sixty I2 ligands, revealed the key three-dimensional steric, electrostatic, and lipophilic interactions that account for high I2 receptor affinity. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA) has also been employed, offering different descriptor fields like hydrophobic and hydrogen-bond donor/acceptor fields, which can provide a more complete understanding of ligand-receptor interactions. semanticscholar.orgscielo.br

Correlation with Receptor Binding Affinities (I2R, α2-AR)

The primary goal of QSAR modeling in this context is to understand the structural basis for affinity at the I2-IR and selectivity against the α2-AR.

The CoMFA models successfully identified distinct physicochemical and structural requirements for I2 versus α2 receptor selectivity. nih.gov The 3D contour maps generated from these models visually represent the favorable and unfavorable regions for different properties:

Steric Fields: The models show areas where bulky groups increase or decrease affinity, guiding the design of substituents on the aromatic ring and bridge.

Electrostatic Fields: These maps indicate regions where positive or negative charges are favorable, highlighting the importance of features like the protonated imidazoline ring.

Lipophilic Fields: The inclusion of lipophilicity in models for this compound analogues demonstrated that specific hydrophobic interactions are critical for high-affinity I2 binding. nih.gov

One extensive CoMFA study involving 119 I2 ligands with wide structural diversity yielded a robust and highly predictive model. nih.gov This model, validated both internally (q² = 0.50) and externally with a test set (r² = 0.81), provides a powerful tool for designing novel ligands with high I2 affinity. nih.gov The success of these QSAR models underscores their utility in rationally designing selective imidazoline ligands by predicting their binding affinities before synthesis. nih.govnih.gov

Predictive Ability of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical algorithms designed to predict the biological activities or properties of chemical compounds based on their molecular structure. protoqsar.com The primary goal of a QSAR study is to develop a reliable statistical model that can forecast the activity of novel compounds, thereby reducing the number of candidates that need to be synthesized and tested. ajrconline.org The predictive power of these models is paramount and is typically evaluated through rigorous internal and external validation procedures. protoqsar.comajrconline.org

For the class of 2-substituted imidazolines, which includes this compound, three-dimensional QSAR (3D-QSAR) studies have been conducted to understand the relationship between their chemical structures and their binding affinities for imidazoline (I₂) and α₂-adrenergic receptors. researchgate.net Methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indice Analysis (CoMSIA) have been employed to build these models. researchgate.net

Research on a series of 48 related imidazoline compounds demonstrated that the resulting 3D-QSAR models possessed excellent predictive capabilities. researchgate.net The robustness and predictive power of these models were confirmed by strong leave-one-out (LOO) cross-validation q² values. researchgate.net The CoMFA model yielded a q² of 0.669, and the CoMSIA model produced a q² of 0.683. researchgate.net These significant cross-validated correlations, further substantiated by accurate predictions for an external set of test compounds, underscore the models' utility in forecasting the binding affinities of new molecules within this chemical class. researchgate.net

| 3D-QSAR Model | Leave-One-Out Cross-Validation Value (q²) | Number of Compounds in Study |

|---|---|---|

| CoMFA | 0.669 | 48 |

| CoMSIA | 0.683 | 48 |

Physicochemical and Structural Requirements for Selectivity

This compound is distinguished by its high binding affinity for the I₂-imidazoline receptor (I₂-IR) and its remarkable selectivity over α-adrenergic receptors. researchgate.netnih.gov This selectivity is a critical attribute, as interaction with α₂-adrenergic receptors is associated with undesirable side effects. google.com The structural elements of the molecule are directly responsible for this high degree of selectivity. nih.gov

A fundamental structural feature for many I₂-IR ligands is the 4,5-nonsubstituted-2-heterocyclic-2-imidazoline nucleus, which is present in this compound. nih.govub.edu Structure-activity relationship (SAR) studies have revealed that the substituent at the 2-position of this imidazoline core is a key determinant of both affinity and selectivity. nih.gov This substituent generally consists of a bridging unit and an aromatic region. nih.gov Investigations into related compounds have shown that even minor chemical alterations to the bridge can dictate which receptor system is preferentially recognized, while modifications to the aromatic portion tend to influence binding affinity. nih.gov

The high selectivity of this compound has been quantified in binding studies, which show its affinity for the I₂-IR is thousands of times greater than for adrenergic receptors. researchgate.net

| Compound | Binding Affinity (pKi) for I₂-IR | Selectivity Ratio (I₂/α₂) | Selectivity Ratio (I₂/α₁) |

|---|---|---|---|

| This compound | 8.74 | 7,762 | 2,344 |

Furthermore, 3D-QSAR studies have provided insights into the physicochemical requirements for selectivity by creating pharmacophore models. These models identify specific spatial regions around the ligand where steric and electrostatic interactions can be modified to enhance or decrease binding affinity for the I₂-IR versus the α₂-receptor, thereby guiding the design of more selective compounds. researchgate.net

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict how a ligand, such as this compound, binds to its receptor target. openaccessjournals.comnih.gov The method simulates the preferred orientation of the ligand within the receptor's binding site and estimates the strength of the interaction, or binding affinity. openaccessjournals.com This is achieved by exploring various possible conformations of the ligand within the binding pocket and evaluating them using a scoring function, which assesses key molecular interactions like hydrogen bonding, van der Waals forces, and electrostatic interactions. openaccessjournals.comnih.gov

In the context of this compound and related imidazoline ligands, molecular docking is a crucial tool for characterizing the specific interactions that lead to high-affinity binding at the I₂-imidazoline receptor. researchgate.net The docking process helps to generate a binding hypothesis, which can then be used to inform and interpret the results of QSAR studies. researchgate.netmdpi.com

The insights gained from molecular docking contribute directly to the development of 3D-QSAR pharmacophore models. researchgate.net These models provide a three-dimensional map of the essential features a molecule must possess to interact effectively with the receptor. For imidazoline derivatives, these models have successfully defined the spatial areas where steric and electrostatic properties are critical for modulating binding affinity and achieving selectivity for the I₂-receptor over the α₂-receptor. researchgate.net By visualizing the ligand-receptor complex, researchers can better understand the structural basis for this compound's high affinity and selectivity, providing a rational foundation for the future design of novel therapeutic agents. researchgate.netyoutube.com

Pharmacokinetics and Metabolism in Preclinical Research Contexts Excluding Clinical Human Data

In Vitro Metabolic Stability Studies

There is no publicly available data on the metabolic stability of Tracizoline in in vitro systems.

Liver Microsome Stability (e.g., Human and Mouse Liver Microsomes)

Specific studies evaluating the stability of this compound when incubated with human liver microsomes (HLM) or mouse liver microsomes (MLM) have not been reported in the reviewed literature. Such assays are standard in preclinical development to predict a compound's hepatic clearance and half-life. srce.hrprotocols.io Without this data, the susceptibility of this compound to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, is unknown. protocols.io

Identification of Main Metabolites in Vitro

No information has been published regarding the metabolites of this compound formed during in vitro incubations. Metabolite profiling is crucial for understanding the biotransformation pathways of a compound and for identifying potentially active or toxic byproducts. europa.eupharmaron.com

Non-NADPH Metabolism and Chemical Instability Assessment

The potential for this compound to undergo metabolism through non-NADPH-dependent pathways or to exhibit chemical instability has not been documented. Control experiments conducted in the absence of NADPH are necessary to determine if a compound is metabolized by other hepatic enzymes, such as esterases, or if it degrades chemically under assay conditions. evotec.comnih.gov This information is currently lacking for this compound.

In Vivo Metabolic Profiling in Preclinical Species

Comprehensive in vivo studies detailing the metabolic fate of this compound in preclinical animal models such as rats or mice have not been found in the public domain. Such studies are essential to understand how a compound and its metabolites are distributed and eliminated in a whole-organism setting. nih.gov

Plasma Stability and Biotransformation Pathways

There is no available data on the stability of this compound in plasma. Plasma stability assays are important to identify compounds that may be rapidly degraded by plasma enzymes, which can affect in vivo efficacy and the interpretation of other preclinical data. evotec.com Consequently, the biotransformation pathways of this compound within the bloodstream remain uncharacterized.

Blood-Brain Barrier (BBB) Permeation in Preclinical Models

While this compound is a ligand for receptors present in the central nervous system, there are no published preclinical studies to confirm its ability to cross the blood-brain barrier (BBB). Assessing BBB penetration is a critical step for any CNS-acting compound to ensure it can reach its intended target within the brain. nih.govnih.gov

Analytical Methodologies for Tracizoline in Research

Chromatographic Techniques

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. For Tracizoline and its related imidazoline (B1206853) compounds, several chromatographic methods are employed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. thermofisher.com It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. shodex.com The use of high pressure allows for faster and more efficient separations compared to traditional column chromatography. slideshare.net

For imidazoline derivatives, reversed-phase HPLC (RP-HPLC) is a common approach. researchgate.net In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. mdpi.com The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. Due to the basic nature of the imidazoline ring, a pH modifier like formic acid or ammonia (B1221849) is often added to the mobile phase to ensure good peak shape and reproducibility. researchgate.net Purity confirmation of synthesized imidazoline derivatives is frequently performed by HPLC. ijptjournal.com

Detection is typically achieved using an ultraviolet (UV) detector, as the phenyl group in this compound provides a chromophore that absorbs UV light. researchgate.net For compounds lacking a strong chromophore, pre-column or post-column derivatization can be employed to attach a UV-absorbing or fluorescent tag. researchgate.net

Interactive Data Table: Typical HPLC Parameters for Imidazoline Derivative Analysis

| Parameter | Typical Condition | Rationale |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Non-polar stationary phase retains the analyte through hydrophobic interactions. mdpi.com |

| Mobile Phase | Acetonitrile / Water (gradient or isocratic elution) | A polar mobile phase to elute the compound. The ratio can be adjusted for optimal separation. researchgate.net |

| Modifier | 0.1% Formic Acid or 0.1% Ammonia | Improves peak shape and controls the ionization state of the basic imidazoline moiety. researchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. sigmaaldrich.com |

| Column Temperature | 25-40 °C | Maintained at a constant temperature to ensure reproducible retention times. mdpi.com |

| Detector | UV-Vis Diode Array Detector (DAD) | Allows for detection at the wavelength of maximum absorbance (e.g., ~254 nm) for the analyte. sigmaaldrich.com |

| Injection Volume | 5-20 µL | A small, precise volume of the sample solution is injected. |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis, such as monitoring reaction progress, checking compound purity, and determining an appropriate solvent system for column chromatography. sigmaaldrich.comcpp.edu The technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), typically silica (B1680970) gel. sigmaaldrich.com The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). khanacademy.org

As the mobile phase ascends the plate via capillary action, components of the sample mixture are separated based on their polarity. cpp.edu For imidazoline derivatives, a common stationary phase is silica gel, and the mobile phase is often a mixture of a moderately polar solvent like dichloromethane (B109758) and a polar solvent like methanol, with a small amount of ammonia added to prevent peak tailing of the basic compounds. aip.org The separated spots are visualized, often under a UV lamp at 254 nm, where UV-active compounds appear as dark spots. ijptjournal.comaip.org The position of each spot is quantified by its Retention Factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org

Interactive Data Table: Representative TLC System for this compound Analysis

| Parameter | Typical Condition | Purpose |

| Stationary Phase | Silica Gel 60 F254 coated on aluminum or glass plates | A polar adsorbent that interacts with polar functional groups, retaining more polar compounds. sigmaaldrich.comaip.org |

| Mobile Phase | Dichloromethane : Methanol : Ammonia (e.g., 8:2:trace) | The solvent system's polarity is optimized to achieve good separation (Rf values between 0.2-0.8). aip.org |

| Application | Spotting with a capillary tube onto the baseline | A small amount of the dissolved sample is applied to the plate. libretexts.org |

| Development | Ascending development in a saturated chamber | The mobile phase moves up the plate, separating the sample components. khanacademy.org |

| Visualization | UV light (254 nm) | This compound's aromatic structure allows it to be visualized under UV light. ijptjournal.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposing. researchgate.net It is suitable for volatile and semi-volatile substances. msu.edu In GC, the mobile phase is an inert gas, such as helium or nitrogen, which carries the vaporized sample through a heated column containing the stationary phase. ucl.ac.uk Separation occurs based on the compound's boiling point and its interaction with the stationary phase. msu.edu

Direct analysis of polar compounds like this compound by GC can be challenging. However, GC analysis of imidazoline derivatives has been reported, sometimes requiring a derivatization step to convert the polar analyte into a more volatile and thermally stable compound. thermofisher.comgdut.edu.cn The injector port is heated to a temperature sufficient to rapidly vaporize the sample without thermal degradation. vscht.cz The column oven temperature is often programmed to increase during the analysis, allowing for the separation of compounds with a wide range of boiling points. gcms.cz

Interactive Data Table: General GC Parameters for Derivative Analysis

| Parameter | Typical Condition | Rationale |

| Column | Capillary column (e.g., 5% Phenyl-Methylpolysiloxane) | Provides high resolution. The stationary phase is chosen based on the analyte's polarity. mdpi.com |

| Carrier Gas | Helium or Hydrogen | An inert gas to transport the sample through the column. ucl.ac.uk |

| Injector Temp. | ~250-280 °C | Ensures rapid and complete vaporization of the sample. mdpi.com |

| Oven Program | Temperature gradient (e.g., 50 °C to 300 °C at 10 °C/min) | Separates compounds based on their boiling points and interactions with the stationary phase. researchgate.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a universal detector for organic compounds; MS provides structural information. |

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an extremely sensitive and specific detection method, especially when coupled with a chromatographic separation technique (a "hyphenated" technique).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the highly sensitive and selective detection capabilities of tandem mass spectrometry. nih.gov This technique is ideal for quantifying trace levels of compounds in complex matrices like biological fluids. turkjps.orgpharmanueva.com

In this method, the eluent from the HPLC column is directed into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this purpose, as it is a soft ionization method suitable for polar molecules like this compound. turkjps.org The first mass spectrometer (MS1) selects the ion corresponding to the molecular weight of this compound (the precursor ion). This ion is then fragmented in a collision cell, and the resulting fragment ions (product ions) are detected by the second mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces background noise, allowing for very low limits of detection. nih.govnih.gov

Interactive Data Table: Key Parameters in a Hypothetical LC-MS/MS Method for this compound

| Stage | Parameter/Technique | Description |

| Separation | HPLC | As described in section 8.1.1, typically using a reversed-phase column and gradient elution. nih.gov |

| Ionization | Electrospray Ionization (ESI) | Soft ionization technique that generates charged molecules from the liquid phase, suitable for LC-MS. turkjps.org |

| Detection Mode | Tandem MS (Triple Quadrupole) | Provides two stages of mass analysis for high selectivity. nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Specific precursor-to-product ion transitions are monitored for highly selective quantification. nih.gov |

| Precursor Ion (Q1) | [M+H]+ for this compound | The first quadrupole selects the protonated molecular ion of the target analyte. |

| Product Ions (Q3) | Specific fragments of this compound | The third quadrupole detects characteristic fragments after collision-induced dissociation, confirming identity. |

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers an exceptionally high degree of certainty in compound identification. technologynetworks.com It combines the separation of volatile compounds by GC with the specificity of tandem mass spectrometry. This method is often considered a "gold standard" for forensic substance identification. innovatechlabs.com

The process begins with GC separation as described previously. The separated components exiting the column are introduced into the ion source of the mass spectrometer, where they are typically ionized by Electron Ionization (EI). This high-energy technique causes predictable and reproducible fragmentation of the molecule, creating a unique mass spectrum that acts as a chemical "fingerprint." technologynetworks.com

In a GC-MS/MS setup, similar to LC-MS/MS, a precursor ion is selected and fragmented to monitor specific product ions. This provides a second layer of confirmation and is particularly useful for analyzing trace amounts of an analyte in a very complex sample, as it can filter out co-eluting matrix interferences. technologynetworks.com Analysis of imidazoline derivatives by GC-MS has been successfully demonstrated. iomcworld.comconicet.gov.arnih.gov

Interactive Data Table: Workflow for GC-MS/MS Analysis of this compound

| Step | Technique/Parameter | Purpose |

| 1. Sample Injection | Vaporization in a heated GC inlet | Converts the analyte into a gaseous state for transport onto the column. innovatechlabs.com |

| 2. Separation | Gas Chromatography on a capillary column | Separates the analyte from other volatile components in the mixture based on boiling point and polarity. technologynetworks.com |

| 3. Ionization | Electron Ionization (EI) | Fragments the analyte molecule in a reproducible way to generate a characteristic mass spectrum. |

| 4. MS Analysis (MS1) | Selection of Precursor Ion | The first mass analyzer isolates a characteristic ion from the analyte's mass spectrum. |

| 5. Fragmentation | Collision-Induced Dissociation (CID) | The selected precursor ion is fragmented by collision with an inert gas. |

| 6. MS Analysis (MS2) | Detection of Product Ions | The second mass analyzer detects the specific fragment ions, providing highly selective and sensitive confirmation of the analyte's identity. |

Spectroscopic Methods (e.g., Raman Spectroscopy)

Spectroscopic techniques are pivotal in the structural elucidation and analysis of chemical compounds. While specific Raman spectroscopy studies solely focused on this compound are not extensively detailed in the provided search results, the principles of this technique are widely applied to similar molecules, such as azole derivatives, which share structural motifs with the imidazoline core of this compound. researchgate.net Raman spectroscopy, including its surface-enhanced variant (SERS), provides detailed information about the vibrational behavior of molecules. researchgate.net This can be instrumental in understanding the interaction of compounds like this compound with biological targets or surfaces. researchgate.net For instance, in studies of related imidazoline compounds, techniques like FT-IR and NMR spectroscopy have been used to determine their chemical composition and structural integrity. science.gov

Raman spectroscopy can be employed in various modes, including at-line analysis, which allows for real-time or near-real-time monitoring of samples. thermofisher.com This capability is valuable in research for assessing sample purity, identifying unknown components, and studying reaction kinetics. thermofisher.com In the context of this compound research, at-line Raman spectroscopy could be used for quality control of the compound, ensuring the integrity of the material used in preclinical studies. thermofisher.com The technique's ability to provide rapid, non-destructive analysis makes it a powerful tool for material characterization and formulation development. thermofisher.com

Method Development and Validation for Research Assays

The development and validation of analytical methods are fundamental to ensuring the accuracy, precision, and reliability of data in pharmaceutical and preclinical research. emerypharma.comresearchgate.net This process is guided by regulatory frameworks such as those from the International Council for Harmonisation (ICH). emerypharma.comlabmanager.com

Purity and Identity Confirmation for Research Compounds

Confirming the purity and identity of a research compound like this compound is a critical first step in any scientific investigation. The process of analytical method development for a new chemical entity involves a systematic approach to select and optimize methods for measuring its key attributes. emerypharma.com High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose, often coupled with a UV-Visible detector. veeprho.com

The initial phase of method development involves gathering information about the physicochemical properties of the Active Pharmaceutical Ingredient (API), such as its molecular formula, structure, molecular weight, solubility, and potential impurities. veeprho.com The goal is to develop a robust analytical method capable of accurately determining the assay and related substances. veeprho.com

Table 1: Key Considerations in Analytical Method Development for Purity and Identity Confirmation

| Parameter | Description | Reference |

| Analyte Properties | Understanding the physicochemical characteristics of this compound, including its structure, solubility, and pKa. | veeprho.com |

| Chromatographic Conditions | Selection of an appropriate HPLC column, mobile phase, and detector based on the analyte's properties. | researchgate.netveeprho.com |

| Method Optimization | Adjusting parameters like mobile phase composition, pH, and column chemistry to achieve optimal separation and detection. | emerypharma.com |

| Validation | Demonstrating that the analytical method is suitable for its intended purpose by assessing parameters like accuracy, precision, specificity, linearity, and range. | emerypharma.comresearchgate.net |

A study on a related compound, 9d, confirmed its stability and purity at 95.7% using chromatographic methods, highlighting the importance of such analyses. scispace.com

Quantitative Analysis in Preclinical Samples

Quantitative analysis of drug candidates in preclinical samples, such as plasma or tissue, is essential for determining their pharmacokinetic profiles. nih.gov This process presents challenges due to the low concentrations of the analyte and the complexity of the biological matrix. uab.eduorientjchem.org